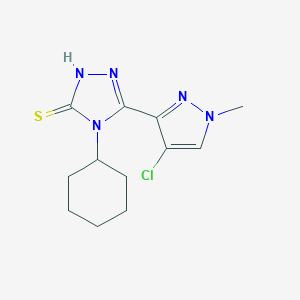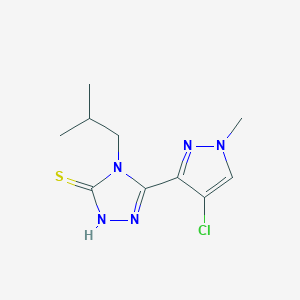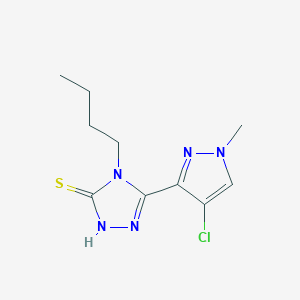
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for over 50 years. It is primarily used to treat Chagas disease, a parasitic infection caused by Trypanosoma cruzi, which affects millions of people in Latin America. Nifurtimox has also been investigated for its potential use in treating other parasitic infections and cancer.
Mecanismo De Acción
The exact mechanism of action of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide is not fully understood. It is believed to work by generating reactive oxygen species, which cause damage to the parasite's DNA and other cellular components. This leads to the death of the parasite.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, and to inhibit the growth of Trypanosoma cruzi by damaging its DNA. This compound has also been shown to have immunomodulatory effects, and to increase the production of cytokines and chemokines in response to infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide in lab experiments is its well-established antiprotozoal activity against Trypanosoma cruzi. This makes it a useful tool for studying the biology of the parasite and for developing new treatments for Chagas disease. However, one limitation of using this compound is its potential toxicity to mammalian cells. This can make it difficult to use in cell culture experiments, and may limit its potential use in cancer treatment.
Direcciones Futuras
There are several future directions for research on 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide. One area of interest is the development of new formulations of the drug that are more effective and less toxic than the current formulation. Another area of interest is the investigation of this compound's potential use in treating other parasitic infections, such as leishmaniasis and African trypanosomiasis. Finally, there is ongoing research into the use of this compound as a potential treatment for cancer, particularly in combination with other chemotherapeutic agents.
Métodos De Síntesis
The synthesis of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-nitroimidazole with p-toluidine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid to form this compound. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has been shown to be effective in both acute and chronic stages of the disease, and is considered one of the main drugs used for treatment. This compound has also been investigated for its potential use in treating other parasitic infections, such as leishmaniasis and African trypanosomiasis.
In addition to its antiprotozoal activity, this compound has also been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects against various cancer cell lines, and has been investigated as a potential treatment for glioblastoma, breast cancer, and leukemia.
Propiedades
Fórmula molecular |
C12H12N4O3 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c1-9-2-4-10(5-3-9)14-12(17)7-15-6-11(13-8-15)16(18)19/h2-6,8H,7H2,1H3,(H,14,17) |
Clave InChI |
XIFSCNASJRDQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopentyl-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]propanamide](/img/structure/B279870.png)

![4-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-naphthalenesulfonamide](/img/structure/B279876.png)

![4-(3-chlorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279878.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279881.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279887.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide](/img/structure/B279891.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279892.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279893.png)
